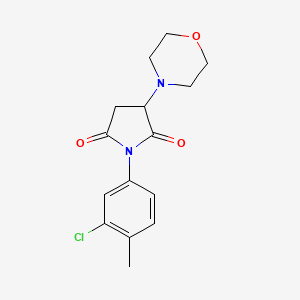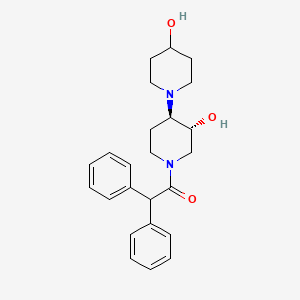
1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
説明
1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as MK-801, is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to study the physiological and biochemical effects of NMDA receptor blockade.
作用機序
1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione prevents the influx of calcium ions into the postsynaptic neuron, which leads to a disruption of normal neuronal activity.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, as well as to increase the expression of various neurotrophic factors. It has also been shown to induce neuroinflammation and to promote oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the specific effects of NMDA receptor blockade without interference from other neurotransmitter systems. However, one of the limitations of using 1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its potential toxicity, which can limit its use in certain experimental models.
将来の方向性
There are many potential future directions for research involving 1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. Some possible areas of study include the role of NMDA receptor blockade in neurodegenerative diseases, the effects of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione on synaptic plasticity and learning and memory, and the potential therapeutic applications of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in the treatment of neurological and psychiatric disorders.
科学的研究の応用
1-(3-chloro-4-methylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the physiological and biochemical effects of NMDA receptor blockade. It has been shown to be a useful tool in studying the mechanisms underlying various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-10-2-3-11(8-12(10)16)18-14(19)9-13(15(18)20)17-4-6-21-7-5-17/h2-3,8,13H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOULBTZZYVMQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4070901.png)
![N-methyl-N-[2-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)ethyl]methanesulfonamide](/img/structure/B4070910.png)
![N-(sec-butyl)-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070914.png)
![N-benzyl-5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4070923.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070928.png)
![(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4070933.png)
![N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B4070939.png)

![6-{4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-9H-purine](/img/structure/B4070952.png)
![2-amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070957.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4070960.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-1-(2-fluorophenyl)propan-2-amine](/img/structure/B4070961.png)
![benzyl 3-(3-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070966.png)
![N-(4-{[3-(ethylsulfinyl)propanoyl]amino}phenyl)-5-methyl-2-furamide](/img/structure/B4070969.png)